molecular formula C15H19Cl2N3O3 B14600839 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid CAS No. 58831-33-7

1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid

Katalognummer: B14600839
CAS-Nummer: 58831-33-7
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: ANQUCNMYBAXIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its antifungal properties and is commonly used in various pharmaceutical formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylpentan-2-amine to form the intermediate, which is then reacted with imidazole. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines .

Wissenschaftliche Forschungsanwendungen

1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its antifungal and antibacterial properties.

    Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal infections.

    Industry: Used in the production of antifungal creams and ointments

Wirkmechanismus

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole is unique due to its specific molecular structure, which provides a distinct mechanism of action and a broad spectrum of antifungal activity. Its effectiveness in treating various fungal infections makes it a valuable compound in both research and clinical settings .

Eigenschaften

CAS-Nummer

58831-33-7

Molekularformel

C15H19Cl2N3O3

Molekulargewicht

360.2 g/mol

IUPAC-Name

1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole;nitric acid

InChI

InChI=1S/C15H18Cl2N2.HNO3/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17;2-1(3)4/h3-6,8,10-12H,7,9H2,1-2H3;(H,2,3,4)

InChI-Schlüssel

ANQUCNMYBAXIEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.